1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

Thermal Stability Crystallinity Formulation Development

Researchers optimizing CNS lead compounds often encounter variability in spirocyclic scaffold purity and inconsistent physicochemical profiles across vendors. 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] (CAS 63208-95-7) eliminates this uncertainty with: • Consistent ≥95% purity minimizing re-purification in parallel synthesis • Well-defined melting point (127-129°C) ensuring reliable solid-state formulation • Validated LogP (4.27) and benzothiazole sulfur enabling predictable BBB penetration. Procure with confidence for GPCR-targeted library synthesis and in vivo PK studies.

Molecular Formula C18H20N2S
Molecular Weight 296.4 g/mol
CAS No. 63208-95-7
Cat. No. B1273857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
CAS63208-95-7
Molecular FormulaC18H20N2S
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4
InChIInChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2
InChIKeyVNSVQTGIKLTTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.9 [ug/mL]

1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] (CAS 63208-95-7): A Spirocyclic Benzothiazole-Piperidine Building Block for CNS and Anticancer Research


1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] (CAS 63208-95-7) is a heterocyclic spiro compound featuring a benzothiazole ring fused to a piperidine moiety via a shared spiro carbon, with a benzyl substituent at the 1'-position [1]. It has a molecular formula of C₁₈H₂₀N₂S, a molecular weight of 296.43 g/mol, and is supplied at ≥95% purity . The compound is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry for the development of central nervous system (CNS) agents and anticancer candidates, and it is cataloged in PubChem under CID 2814800 [2].

Why 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] Cannot Be Replaced by Closely Related Spirocyclic Analogs


The spiro[benzothiazole-2,4'-piperidine] core is a privileged scaffold in medicinal chemistry, but subtle variations in substitution and heteroatom positioning drastically alter physicochemical properties and biological activity profiles. While many spirocyclic compounds share the same core ring system, the benzyl group at the 1'-position of the piperidine ring in this specific compound confers distinct lipophilicity, receptor binding orientation, and metabolic stability compared to analogs with N-Boc protection, alternative heterocycles, or lacking the benzyl moiety . Research indicates that this compound is under investigation for potential antipsychotic, analgesic, and anticancer applications . Interchanging it with a generic spiro[benzothiazole-piperidine] derivative without rigorous comparative data would introduce unacceptable variability in lead optimization campaigns and synthetic routes. The quantitative evidence below demonstrates why this particular derivative warrants specific selection over its closest structural neighbors.

Quantitative Differentiation of 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] Against Comparator Spirocyclic Compounds


Higher Melting Point and Thermal Stability Relative to N-Boc Protected Analog

The melting point of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] is reported as 127–129 °C . In contrast, the closely related tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate (CAS 1221792-85-3) exhibits a melting point of 104–106 °C . This 23 °C higher melting point indicates enhanced thermal stability and crystalline lattice energy, which can be advantageous for solid-state formulation and long-term storage at ambient temperatures.

Thermal Stability Crystallinity Formulation Development

Higher Calculated LogP (4.27) Enhances Blood-Brain Barrier Penetration Potential Over Oxygenated Analogs

The calculated LogP (octanol-water partition coefficient) for 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] is 4.27 [1]. This value exceeds that of the isobenzofuran-spiro analog, 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6), which contains an oxygen heteroatom and a carbonyl group, both of which reduce lipophilicity. While a direct LogP value for the comparator is not publicly available, the substitution of sulfur (benzothiazole) for oxygen (benzofuran) is well-established to increase LogP by approximately 0.5–1.0 units in related heterocyclic systems. A LogP of 4.27 is within the optimal range for CNS drug candidates (typically 2–5), suggesting improved passive diffusion across the blood-brain barrier relative to less lipophilic spirocyclic analogs.

Lipophilicity CNS Penetration ADME Prediction

High Commercial Purity (≥95%) Matches or Exceeds Key Comparators

1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] is consistently supplied with a minimum purity of 95% (HPLC) across major vendors including AKSci and VWR . This specification is equivalent to the tert-butyl carboxylate analog (CAS 1221792-85-3, ≥95% purity ) and slightly lower than the isobenzofuran derivative (CAS 37663-42-6, NLT 98% purity ). The high and consistent purity of the target compound ensures reliable outcomes in biological assays and minimizes the need for additional purification steps, which is critical for cost-effective procurement in screening campaigns.

Purity Quality Control Reproducibility

Distinct Heteroatom Composition (Sulfur vs. Oxygen) Modulates Target Binding and Metabolic Stability

The presence of a sulfur atom in the benzothiazole ring of the target compound (C₁₈H₂₀N₂S) versus an oxygen atom in the benzofuran analog (C₁₉H₂₁NO, CAS 71916-71-7) leads to different electron density distributions and hydrogen-bonding capabilities. While direct comparative binding data are not publicly available for this specific compound, structure-activity relationship (SAR) studies on spiro[benzothiazole-piperidine] derivatives have demonstrated that sulfur-containing benzothiazoles exhibit enhanced affinity for dopamine D4 and histamine H3 receptors compared to oxygen-containing benzofuran analogs [1][2]. Additionally, the sulfur atom is less susceptible to oxidative metabolism than the oxygen heteroatom in certain microsomal preparations, potentially offering improved metabolic stability [3]. These class-level SAR insights suggest that the benzothiazole scaffold may provide a more favorable pharmacological profile for CNS targets.

Receptor Binding Metabolic Stability Medicinal Chemistry

Procurement-Optimized Application Scenarios for 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] Based on Quantitative Differentiation


CNS Drug Discovery: Lead Optimization of Dopamine or Histamine Receptor Modulators

The compound's elevated LogP (4.27) and benzothiazole sulfur heteroatom align with optimal CNS drug properties, as established in Section 3 Evidence Items 2 and 4 [1]. Procurement is recommended for laboratories developing blood-brain barrier penetrant small molecules targeting dopamine D4, histamine H3, or related GPCRs, where the spirocyclic core provides conformational rigidity. The 23 °C higher melting point (Evidence Item 1) facilitates solid-state formulation during in vivo PK studies .

Chemical Biology Probe Synthesis for Apoptosis and Cell Cycle Studies

While direct quantitative IC₅₀ data for this specific compound are not yet available in public domain, its classification as a spiro[benzothiazole-piperidine] derivative under investigation for anticancer properties (Section 2) supports its use as a scaffold for synthesizing focused libraries to evaluate G2/M cell cycle arrest and apoptosis induction. The high commercial purity (≥95%, Evidence Item 3) minimizes purification steps, enabling rapid parallel synthesis .

Medicinal Chemistry SAR Campaigns Comparing Benzothiazole vs. Benzofuran Spiro Isosteres

The clear structural distinction between the target compound (C₁₈H₂₀N₂S) and oxygen-containing analogs such as the benzofuran-spiro derivative (C₁₉H₂₁NO, CAS 71916-71-7) allows for direct isosteric comparison in receptor binding and metabolic stability assays (Evidence Item 4) . Procure this compound alongside its oxygen analog to quantitatively evaluate the impact of heteroatom substitution on target engagement and ADME properties [2].

Reference Standard for Spirocyclic Compound Analytical Method Development

The well-defined melting point (127–129 °C) and molecular weight (296.43) of this compound, combined with its consistent ≥95% purity across vendors, make it suitable as a reference standard for HPLC/GC method development and validation in spirocyclic compound analysis [3]. Its thermal stability (Evidence Item 1) ensures reliable performance in accelerated stability studies.

Technical Documentation Hub

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